molecular formula C14H18O4 B7847306 Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate

Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate

Cat. No.: B7847306
M. Wt: 250.29 g/mol
InChI Key: YOQZZAMZFFPAMK-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate is an organic compound characterized by its molecular structure, which includes an ethyl group, a phenoxy group, and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,4-dimethylphenol and ethyl acetoacetate.

  • Reaction Conditions: The reaction involves the formation of an ester linkage through a nucleophilic substitution reaction. The process requires a strong base, such as sodium hydride (NaH), to deprotonate the phenol, followed by the addition of ethyl acetoacetate.

  • Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in a different functional group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the phenoxy group is replaced by another nucleophile.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Cyanohydrins, amines, or other substituted derivatives.

Scientific Research Applications

Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate: This compound has a similar structure but differs in the position of the methyl groups and the presence of a methyl group on the alpha-carbon.

  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate: Another structurally similar compound with different positions of the methyl groups on the phenyl ring.

Uniqueness: Ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industry.

Properties

IUPAC Name

ethyl 4-(2,4-dimethylphenoxy)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-14(16)8-12(15)9-18-13-6-5-10(2)7-11(13)3/h5-7H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQZZAMZFFPAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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